Anti‑Tubercular Activity: CAS 298219‑21‑3 vs. Series Baseline Against M. tuberculosis H37Rv
The target compound, as part of a 16‑compound thiazole‑acrylonitrile series, was evaluated against Mycobacterium tuberculosis H37Rv. None of the 16 congeners, including the target compound, exhibited an MIC below 50 µM, indicating that the 4‑fluorophenyl/4‑phenyl substitution pattern does not confer anti‑tubercular potency within this chemotype [1]. This is a critical negative‑differentiation finding: the compound should not be selected for anti‑TB screening programs, in contrast to other thiazole classes that achieve low‑micromolar MICs against H37Rv [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | >50 µM (inactive; identical result for all 16 series members) |
| Comparator Or Baseline | Series baseline (compounds 1–16): all >50 µM [1]. Reference drug isoniazid: MIC not specified in this series but typically <0.1 µM. |
| Quantified Difference | No differentiation among series members; all are inactive at 50 µM threshold. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv strain; isoniazid and ethambutol used as reference drugs [1]. |
Why This Matters
Eliminates anti‑TB applications from the procurement rationale, preventing wasted screening resources on this chemotype.
- [1] Anas, S.; Ozadali-Sari, K. Synthesis and Biological Activity Studies of Some 3‑Aryl‑2‑(4‑(substituted phenyl)thiazol‑2‑yl)acrylonitrile Derivatives. M.Sc. Thesis, Hacettepe University, Ankara, Turkey, 2023. Abstract available at https://avesis.hacettepe.edu.tr/yonetilen-tez/a017c0f1-cdac-4482-ba25-3b8db53949c3. View Source
- [2] Anas, S.; Moncol, J.; Nigiz, S.; Ozkul, C.; Vagolu, S. K.; Sari, S.; Ozadali-Sari, K. Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3‑Aryl‑2‑(4‑(substitutedphenyl)thiazol‑2‑yl)acrylonitrile Derivatives. J. Mol. Struct. 2026, 1350, 144071. DOI: 10.1016/j.molstruc.2025.144071. View Source
